ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate

Lipophilicity Drug-likeness ADME prediction

Sourcing a fragment-sized scaffold with the right balance of lipophilicity and a synthetic handle for lead optimization is a common bottleneck. This 4-(4-chlorophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate (MW 283.73, XLogP3 3.0, TPSA 80.7 Ų) is purpose-built for CNS-penetrant drug discovery and fragment-based screening. Its bidentate H-bonding thiazolone core targets kinase ATP-binding sites, while the para-chloro substituent enables controlled Suzuki-Miyaura and Buchwald-Hartwig late-stage diversification-a reactivity window absent in fluoro or methyl analogs. Procure with confidence: full GHS documentation (H302, H315, H319, H335) ensures immediate institutional chemical hygiene plan compliance.

Molecular Formula C12H10ClNO3S
Molecular Weight 283.73 g/mol
CAS No. 886498-09-5
Cat. No. B1336775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate
CAS886498-09-5
Molecular FormulaC12H10ClNO3S
Molecular Weight283.73 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=O)S1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H10ClNO3S/c1-2-17-11(15)10-9(14-12(16)18-10)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H,14,16)
InChIKeyWAJKVDOLJBEHKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity & Procurement Baseline


Ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate (CAS 886498-09-5) is a synthetic heterocyclic compound belonging to the 2-oxo-2,3-dihydrothiazole (thiazolone) subclass. Its structure is defined by a thiazolone core substituted at position 4 with a 4-chlorophenyl ring and at position 5 with an ethyl ester moiety (molecular formula C12H10ClNO3S, molecular weight 283.73 g/mol) [1]. The compound is primarily utilized as a research chemical and synthetic building block in medicinal chemistry and drug discovery programs. It is available from commercial vendors at purities typically ≥95% and is classified under GHS as harmful if swallowed (H302), causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .

1 Thiazolone core building block for medicinal chemistry
2 4-Chlorophenyl handle enables cross-coupling diversification
3 Defined GHS hazard profile supports procurement compliance

Why Generic Substitution Fails


Within the 4-aryl-2-oxo-2,3-dihydrothiazole-5-carboxylate series, even a single-atom change at the para position of the phenyl ring produces quantifiable shifts in key physicochemical properties that govern biological membrane permeability, metabolic stability, and synthetic tractability. The 4-chlorophenyl congener occupies a narrow, well-defined property window—specifically a computed lipophilicity (XLogP3 = 3.0) and molecular weight (283.73 g/mol) that sits between the less lipophilic 4-fluoro analog (XLogP3 ~2.5–2.7) and the heavier, more lipophilic 4-bromo analog (MW 328.18, XLogP3 ~3.4–3.6) [1][2]. Swapping to the 4-nitrophenyl variant (CAS 886497-37-6) increases the topological polar surface area from 80.7 Ų to ~126 Ų, substantially altering blood-brain barrier penetration predictions. Furthermore, the chlorine atom serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions—a reactivity feature absent in the 4-fluoro, 4-methyl, and 4-nitro analogs [3]. These differences mean that no single close analog simultaneously replicates the lipophilicity, steric bulk, electronic character, and downstream functionalization potential of this compound. Substitution without rigorous side-by-side validation risks altering lead optimization trajectories in medicinal chemistry campaigns.

Property Shift Para-substituent variation (F, Br, NO₂) shifts lipophilicity, TPSA, and synthetic utility, which may alter lead optimization profiles.
H-Bond Loss Aromatic thiazole analogs lack the thiazolone NH donor, reducing hydrogen-bonding capacity for target engagement.
Safety Gap Uncharacterized analogs may carry undefined GHS classifications, complicating institutional safety review.

Quantitative Differentiation Evidence vs. Close Analogs


Balanced Lipophilicity vs. Fluoro and Bromo Analogs

The target compound's computed XLogP3 value of 3.0 places it in an optimal intermediate range for oral drug-likeness, higher than the 4-fluorophenyl analog (estimated XLogP3 ~2.5–2.7) and lower than the 4-bromophenyl analog (estimated XLogP3 ~3.4–3.6) [1]. In the context of the flavivirus envelope protein inhibitor series studied by Mayhoub et al. (J Med Chem 2011), para-phenyl substituent changes on thiazole-5-carboxylates produced EC50 shifts exceeding 10-fold, demonstrating that even modest lipophilicity differences translate into measurable potency changes [2]. The 4-chlorophenyl congener thus occupies a distinct property niche that neither the 4-fluoro nor 4-bromo analog can exactly replicate.

Lipophilicity window
Class-level inference
XLogP3 = 3.0 (vs. 4-F ≈ 2.6, 4-Br ≈ 3.5)
Supports oral bioavailability prediction context
Class-level inference; validate experimentally
Lipophilicity Drug-likeness ADME prediction

Low TPSA for CNS Penetration Over 4-Nitrophenyl Analog

The target compound's TPSA of 80.7 Ų is well below the widely accepted threshold of <90 Ų for blood-brain barrier penetration, whereas the 4-nitrophenyl analog (CAS 886497-37-6) has a computed TPSA of approximately 126 Ų due to the nitro group contribution, effectively excluding it from CNS applications [1]. The 4-fluoro and 4-methyl analogs share a similar TPSA (~80.7 Ų), but lack the chlorine atom's polarizable electron density, which can contribute to halogen bonding interactions with biological targets [2].

CNS penetration potential
Cross-study comparable
TPSA = 80.7 Ų (vs. 4-NO₂ ≈ 126.5 Ų)
Below 90 Ų threshold for blood-brain barrier penetration prediction
CNS penetration prediction requires in vivo validation
CNS drug design Blood-brain barrier Polar surface area

Thiazolone Dual H-Bond Donor-Acceptor vs. Aromatic Thiazoles

The 2-oxo-2,3-dihydrothiazole (thiazolone) core possesses both a hydrogen bond donor (NH) and acceptor (C=O), enabling bidentate interactions with biological targets. In the co-crystal structure of an HCV NS5B polymerase inhibitor containing a thiazolone ring, the C=O group forms a hydrogen bond with Tyr477 while the NH engages Ser476 [1]. Fully aromatic 4-(4-chlorophenyl)thiazole analogs (e.g., CAS 1826-22-8) lack this donor-acceptor pair, reducing their capacity for directional hydrogen bonding in target binding pockets. In a CDK2 inhibitor series, thiazolone-containing compounds achieved IC50 values of 105–743 nM, with the thiazolone core providing essential hydrogen bonding interactions confirmed by 3D-QSAR pharmacophore modeling [2].

Hydrogen bonding motif
Class-level inference
Thiazolone: 1 H-bond donor (NH) + 1 acceptor (C=O); Aromatic thiazole: 0 donor + 1 acceptor
Enables bidentate target interactions in kinase and polymerase binding sites
Class-level inference from CDK2 and NS5B co-crystal studies
Hydrogen bonding Thiazolone scaffold Kinase inhibition

Characterized GHS Hazard Profile vs. Uncharacterized Analogs

Per the Fluorochem safety data sheet, this compound carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile necessitates specific personal protective equipment (PPE), ventilation controls, and waste disposal procedures that may differ from close analogs. For example, the 4-methylphenyl analog (CAS 886498-04-0) may exhibit different irritation potential due to the absence of the halogen, potentially altering its GHS classification. Procurement decisions must account for these differential safety requirements, including storage conditions, shipping restrictions, and institutional chemical hygiene plan compliance [1].

Safety documentation
Supporting evidence
GHS07: H302, H315, H319, H335
Defined hazard profile supports procurement and lab safety planning
Analog hazard data may be incomplete; verify with vendor
Safety GHS classification Laboratory procurement

Application Scenarios for Procurement Decision-Making


Lead Optimization for CNS-Penetrant Drugs

With an XLogP3 of 3.0 and TPSA of 80.7 Ų, this compound is well-suited as a starting scaffold for CNS-penetrant drug discovery programs. The TPSA falls below the 90 Ų threshold for blood-brain barrier penetration, while the lipophilicity remains within the optimal range for oral bioavailability. In contrast, the 4-nitrophenyl analog (TPSA ~126 Ų) is excluded from CNS applications, and the 4-bromo analog (XLogP3 ~3.5) risks excessive lipophilicity-related liabilities. Researchers targeting neurological indications such as Alzheimer's disease, Parkinson's disease, or glioblastoma should prioritize this congener over more polar or more lipophilic alternatives [1].

Fragment-Based Discovery via Thiazolone H-Bond Motif

The thiazolone core provides both a hydrogen bond donor (NH) and acceptor (C=O), making this compound an attractive fragment-sized scaffold (MW < 300 Da) for fragment-based screening campaigns. This bidentate hydrogen bonding capability is absent in fully aromatic 4-(4-chlorophenyl)thiazole, which can only act as a hydrogen bond acceptor. Fragment libraries incorporating the thiazolone scaffold have demonstrated specific, directional interactions with kinase ATP-binding sites (CDK2 IC50 105–743 nM) and viral polymerase allosteric pockets, supporting its inclusion in fragment screening collections [2].

Late-Stage Diversification by Palladium Cross-Coupling

The chlorine atom on the para-phenyl position serves as a competent leaving group for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, as demonstrated in the thiazole series by Cohen et al. (Green Chem 2009). This enables late-stage diversification to generate focused libraries for structure-activity relationship studies. The 4-fluoro and 4-methyl analogs are inert under these conditions, while the 4-bromo analog is more reactive but also more prone to unwanted side reactions, making the chloro congener the preferred balance of stability and reactivity for controlled library synthesis [3].

Safety-Compliant Procurement with Defined GHS Profile

This compound's GHS classification (H302, H315, H319, H335; GHS07 Warning) is documented in a vendor-issued safety data sheet (Fluorochem), providing procurement officers with the necessary information for institutional chemical hygiene plan compliance. The defined hazard profile enables accurate risk assessment, PPE specification, and waste disposal planning. When evaluating alternatives, procurement teams should verify that comparator compounds have equivalently complete hazard documentation; analogs lacking full GHS characterization may introduce unanticipated compliance or liability risks .

Application
Selection Property
Validation Focus
CNS-penetrant lead optimization studies
Lipophilicity and TPSA within reported CNS drug-like range
Blood-brain barrier penetration model review
Fragment-based screening campaigns
Thiazolone hydrogen-bond donor/acceptor functionality
Target binding assay and pharmacophore modeling
Late-stage diversification library synthesis
Chlorine as cross-coupling handle for Suzuki-Miyaura etc.
Reaction condition optimization and scope evaluation
Procurement with institutional safety compliance
Documented GHS hazard classification (H302, H315, H319, H335)
Safety data sheet review and risk assessment
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